molecular formula C24H40NOPS B14071726 [S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide

[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide

Cat. No.: B14071726
M. Wt: 421.6 g/mol
InChI Key: XYSPJOWKDNSCGF-HMILPKGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a dicyclohexylphosphino group, which imparts specific chemical properties that make it valuable in synthetic chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dicyclohexylphosphino Group: This step involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride to form dicyclohexylphosphine.

    Attachment to the Phenyl Ring: The dicyclohexylphosphine is then reacted with a phenyl halide under palladium-catalyzed coupling conditions to attach the phosphino group to the phenyl ring.

    Introduction of the Sulfinamide Group: The final step involves the reaction of the intermediate with a sulfinamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinamide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dicyclohexylphosphino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions.

    Biology: Investigated for its potential role in modulating biological pathways due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical reactions.

Mechanism of Action

The mechanism of action of [S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate various pathways, including catalytic cycles in chemical reactions and biological processes. The compound’s ability to act as a ligand allows it to stabilize transition states and facilitate the formation of desired products in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1S)-1-(2-(Diphenylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide: Similar structure but with diphenylphosphino group instead of dicyclohexylphosphino.

    N-((1S)-1-(2-(Di-tert-butylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide: Contains di-tert-butylphosphino group.

Uniqueness

[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide is unique due to the presence of the dicyclohexylphosphino group, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in catalytic reactions, making it more versatile and efficient compared to similar compounds with different phosphino groups.

Properties

Molecular Formula

C24H40NOPS

Molecular Weight

421.6 g/mol

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3/t19-,28+/m0/s1

InChI Key

XYSPJOWKDNSCGF-HMILPKGGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.